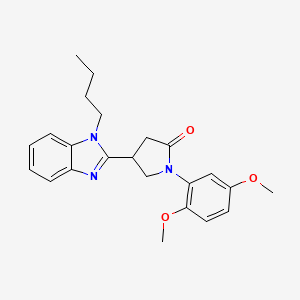
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a synthetic organic molecule belonging to the class of benzodiazole derivatives. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O2, with a molecular weight of approximately 363.46 g/mol. The structure features a benzodiazole moiety, a pyrrolidinone ring, and a dimethoxyphenyl substituent, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Its unique structure may facilitate binding to specific biological pathways, potentially leading to modulation of cellular processes including apoptosis and proliferation.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzodiazole derivatives. For instance, compounds structurally related to the target compound have demonstrated selective cytotoxicity against tumor cells under hypoxic conditions. Research indicates that these compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving DNA damage and caspase activation .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 10.5 | Induction of apoptosis via caspase activation |
| DNA Damage | A549 | 12.3 | Intercalation and oxidative stress |
| Proliferation Inhibition | WM115 | 8.7 | Hypoxia-selective cytotoxicity |
Study 1: Cytotoxic Effects on Tumor Cells
In a controlled study assessing the cytotoxic effects of similar benzodiazole compounds, researchers utilized the WST-1 assay to evaluate cell viability after treatment with varying concentrations over 48 hours. The results indicated significant reduction in viable cell counts at concentrations above 10 µM for A549 cells, suggesting potent anticancer properties .
Study 2: Mechanistic Insights
Further investigations employed caspase assays to elucidate the mechanism behind the observed cytotoxicity. The results confirmed that treatment with the compound led to increased caspase 3/7 activity in both A549 and WM115 cell lines, indicating that apoptosis was a primary mode of cell death induced by the compound .
Comparative Analysis with Similar Compounds
Benzodiazole derivatives have been extensively studied for their biological activities. Compounds with similar structures often exhibit varying degrees of anticancer efficacy depending on their substituents. For example, modifications in the benzodiazole ring influence their interaction with DNA and topoisomerases, further enhancing their potential as therapeutic agents .
属性
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-4-5-12-25-19-9-7-6-8-18(19)24-23(25)16-13-22(27)26(15-16)20-14-17(28-2)10-11-21(20)29-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDHOIKKCUAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













